An In-depth Technical Guide to 6-Bromo-N-ethylnicotinamide: Chemical Properties and Structure
An In-depth Technical Guide to 6-Bromo-N-ethylnicotinamide: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-N-ethylnicotinamide, a halogenated derivative of the essential vitamin B3, represents a compelling molecular scaffold for research and development in medicinal chemistry and pharmacology. Its structure, combining a pyridine core with an N-ethylamido side chain, offers unique electronic and steric properties that are of significant interest in the design of targeted therapeutic agents. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential biological applications of 6-Bromo-N-ethylnicotinamide, serving as a technical resource for professionals in the field.
Chemical Identity and Structure
6-Bromo-N-ethylnicotinamide is systematically named 6-bromo-N-ethylpyridine-3-carboxamide.[1] Its chemical identity is uniquely defined by the CAS Number 951885-70-4.[1] The molecule consists of a pyridine ring brominated at the 6-position, with an N-ethylcarboxamide group attached at the 3-position.
The presence of the bromine atom, an electron-withdrawing group, significantly influences the electronic distribution within the pyridine ring, potentially affecting its pKa and interaction with biological targets. The N-ethylamide group provides a hydrogen bond donor (N-H) and acceptor (C=O), as well as hydrophobic interactions through the ethyl chain, which are critical features for molecular recognition by enzymes and receptors.
Molecular Structure Diagram
Caption: 2D structure of 6-Bromo-N-ethylnicotinamide.
Physicochemical Properties
While experimental data for 6-Bromo-N-ethylnicotinamide is not extensively available in the public domain, computational predictions provide valuable insights into its physicochemical properties.
| Property | Value | Source |
| Molecular Formula | C₈H₉BrN₂O | [1] |
| Molecular Weight | 229.07 g/mol | [1] |
| CAS Number | 951885-70-4 | [1] |
| XLogP3 | 1.3 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 2 | [1] |
These computed properties suggest that 6-Bromo-N-ethylnicotinamide possesses moderate lipophilicity and a degree of aqueous solubility, characteristics that are often favorable for drug candidates.
Synthesis and Purification
Step 1: Synthesis of 6-Bromonicotinic Acid
The key intermediate, 6-Bromonicotinic acid, can be synthesized from 6-hydroxynicotinic acid.
Reaction Scheme:
Caption: Synthesis of 6-Bromonicotinic Acid.
Experimental Protocol:
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To 6-hydroxynicotinic acid (1.0 eq), carefully add phosphorus pentabromide (PBr₅, approx. 4.3 eq).[2]
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Heat the mixture with stirring, initially at 70-80°C for 15 minutes, followed by 1 hour at 120°C.[2]
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During heating, the initial liquid will solidify.
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After cooling, cautiously add the reaction mass to iced water.
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The resulting white precipitate of 6-bromonicotinic acid is collected by filtration.
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Wash the solid with water and recrystallize from aqueous ethanol to yield the purified product.[2]
Causality: The use of phosphorus pentabromide is a standard and effective method for the conversion of a hydroxyl group on a pyridine ring to a bromine atom. The reaction proceeds through the formation of a phosphate ester intermediate, which is subsequently displaced by bromide. The workup with iced water hydrolyzes any remaining phosphorus halides and precipitates the less soluble product.
Step 2: Amidation of 6-Bromonicotinic Acid to form 6-Bromo-N-ethylnicotinamide
The conversion of the carboxylic acid to the N-ethylamide can be achieved through the formation of an acyl chloride intermediate followed by reaction with ethylamine.
Reaction Scheme:
Caption: Synthesis of 6-Bromo-N-ethylnicotinamide.
Experimental Protocol:
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Suspend 6-bromonicotinic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂).
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Reflux the mixture until the solid has completely dissolved, indicating the formation of the acyl chloride. This can be monitored by the cessation of HCl gas evolution.
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Remove the excess thionyl chloride under reduced pressure.
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Dissolve the crude 6-bromonicotinoyl chloride in a suitable anhydrous aprotic solvent (e.g., dichloromethane or THF).
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Cool the solution in an ice bath and add ethylamine (2.0-2.2 eq) dropwise, either as a solution in the same solvent or as a neat liquid. A base such as triethylamine (1.1 eq) can be added to scavenge the HCl byproduct.
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Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
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Upon completion, wash the reaction mixture with water and brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
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The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Causality: The conversion of the carboxylic acid to the more reactive acyl chloride using thionyl chloride is a classic and efficient method. The subsequent nucleophilic acyl substitution by ethylamine proceeds readily to form the stable amide bond. The use of an excess of ethylamine or an auxiliary base is crucial to neutralize the hydrochloric acid generated during the reaction, which would otherwise protonate the unreacted amine, rendering it non-nucleophilic.
Analytical Characterization
A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized 6-Bromo-N-ethylnicotinamide. The following techniques are recommended:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR should show characteristic signals for the aromatic protons on the pyridine ring, the ethyl group (a quartet and a triplet), and the amide proton (a broad singlet or triplet).
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¹³C NMR will provide signals for all the unique carbon atoms in the molecule, including the carbonyl carbon of the amide.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be suitable methods to confirm the molecular weight of the compound. The mass spectrum should show a characteristic isotopic pattern for the bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).
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Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H stretch of the secondary amide (around 3300 cm⁻¹), the C=O stretch of the amide (around 1640 cm⁻¹), and C-Br stretch (in the fingerprint region).
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Melting Point Analysis: A sharp melting point range is indicative of a pure crystalline solid.
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Chromatographic Purity: High-performance liquid chromatography (HPLC) should be used to determine the purity of the final compound, ideally showing a single major peak.
Potential Biological and Research Applications
While specific biological studies on 6-Bromo-N-ethylnicotinamide are limited in the publicly available literature, the broader class of nicotinamide derivatives has been extensively investigated, suggesting several potential avenues for research.
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Enzyme Inhibition: Nicotinamide and its derivatives are known to inhibit various enzymes. For instance, nicotinamide itself is an inhibitor of sirtuins and poly(ADP-ribose) polymerases (PARPs), enzymes that play crucial roles in DNA repair, metabolism, and cell death. The introduction of a bromine atom and an N-ethyl group could modulate the inhibitory activity and selectivity of 6-Bromo-N-ethylnicotinamide towards these or other enzymes.
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NAD+ Metabolism: As a nicotinamide derivative, this compound could potentially serve as a precursor or modulator of nicotinamide adenine dinucleotide (NAD+) biosynthesis, a central coenzyme in cellular metabolism.
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Antiproliferative and Anti-inflammatory Agents: Various substituted nicotinic acid and nicotinamide derivatives have been explored for their potential as anticancer and anti-inflammatory agents.[3][4] The unique substitution pattern of 6-Bromo-N-ethylnicotinamide makes it a candidate for screening in relevant biological assays.
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Chemical Probe and Building Block: This compound can serve as a valuable chemical probe to study the structure-activity relationships of nicotinamide-binding proteins. Furthermore, the bromine atom provides a reactive handle for further chemical modifications, such as cross-coupling reactions, to generate a library of novel compounds for drug discovery.
Safety and Handling
As with any research chemical with limited toxicological data, 6-Bromo-N-ethylnicotinamide should be handled with care in a well-ventilated laboratory or fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water. A material safety data sheet (MSDS) should be consulted for detailed safety information.
Conclusion
6-Bromo-N-ethylnicotinamide is a synthetically accessible and intriguing molecule with potential applications in various fields of chemical and biological research. This guide provides a foundational understanding of its chemical properties, a plausible and detailed synthesis protocol, and an overview of its potential research applications. Further experimental investigation into its physical properties, spectroscopic characterization, and biological activities is warranted to fully elucidate its potential as a research tool and a scaffold for the development of novel therapeutic agents.
References
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PubChem. 6-Bromo-N-ethylnicotinamide. National Center for Biotechnology Information. Available from: [Link]
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PubChem. 6-Bromo-N-ethylnicotinamide | C8H9BrN2O | CID 29919425. National Center for Biotechnology Information. Available from: [Link]
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PrepChem.com. Synthesis of A. 6-Bromonicotinic Acid. Available from: [Link]
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El-Sayed, M. A., et al. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 2024, 107136. Available from: [Link]
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Abdel-Aziz, A. A. M., et al. Design, synthesis and pharmacophoric model building of novel substituted nicotinic acid hydrazones with potential antiproliferative activity. Archives of Pharmacal Research, 2012, 35(9), 1543-1552. Available from: [Link]
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